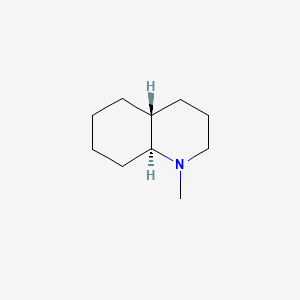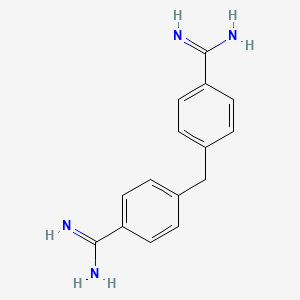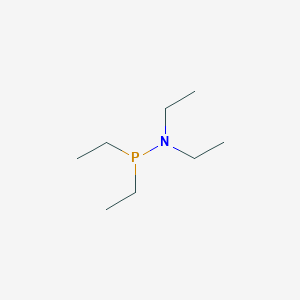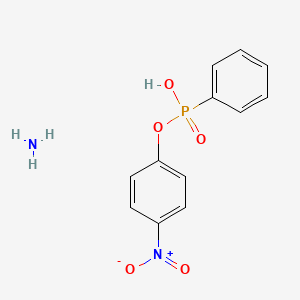
P-NitrophenylPhosphate,AmmoniumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-NitrophenylPhosphate, Ammonium Salt: is a chemical compound widely used in biochemical research and industrial applications. It is known for its role as a chromogenic substrate for phosphatase enzymes, particularly in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays. The compound is characterized by its ability to produce a yellow color upon enzymatic hydrolysis, which can be quantitatively measured to determine enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: P-NitrophenylPhosphate, Ammonium Salt is typically synthesized through the reaction of p-nitrophenol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The synthesis can be represented by the following reaction:
[ \text{p-Nitrophenol} + \text{Phosphoric Acid} \rightarrow \text{P-NitrophenylPhosphate} ] [ \text{P-NitrophenylPhosphate} + \text{Ammonium Hydroxide} \rightarrow \text{P-NitrophenylPhosphate, Ammonium Salt} ]
Industrial Production Methods: In industrial settings, the production of P-NitrophenylPhosphate, Ammonium Salt involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: P-NitrophenylPhosphate, Ammonium Salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. These reactions result in the cleavage of the phosphate group, producing p-nitrophenol and inorganic phosphate.
Common Reagents and Conditions:
Enzymes: Alkaline phosphatase, acid phosphatase
Conditions: Aqueous buffer solutions, optimal pH for enzyme activity (typically around pH 9 for alkaline phosphatase)
Major Products Formed:
p-Nitrophenol: A yellow compound that absorbs light at 405 nm, allowing for spectrophotometric measurement
Inorganic Phosphate: A byproduct of the hydrolysis reaction
Wissenschaftliche Forschungsanwendungen
Chemistry: P-NitrophenylPhosphate, Ammonium Salt is used as a substrate in various enzymatic assays to study the activity of phosphatases. It serves as a model compound for understanding enzyme kinetics and mechanisms.
Biology: In biological research, the compound is employed in ELISA to detect and quantify the presence of specific antigens or antibodies. Its chromogenic properties make it a valuable tool for visualizing enzyme activity in various biological samples .
Medicine: The compound is used in diagnostic assays to measure enzyme levels in clinical samples, aiding in the diagnosis of diseases related to abnormal phosphatase activity.
Industry: In industrial applications, P-NitrophenylPhosphate, Ammonium Salt is utilized in quality control processes to monitor enzyme activity in various products, including pharmaceuticals and food items .
Wirkmechanismus
The mechanism of action of P-NitrophenylPhosphate, Ammonium Salt involves its hydrolysis by phosphatase enzymes. The enzyme binds to the substrate, facilitating the cleavage of the phosphate group. This reaction produces p-nitrophenol, which can be detected and measured due to its yellow color. The molecular targets of this compound are the active sites of phosphatase enzymes, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
Paraoxon: Another organophosphate compound used in enzyme assays
Phenylphosphate: A simpler phosphate ester used in similar biochemical applications
Uniqueness: P-NitrophenylPhosphate, Ammonium Salt is unique due to its chromogenic properties, which allow for easy and quantitative measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .
By understanding the properties, preparation methods, and applications of P-NitrophenylPhosphate, Ammonium Salt, researchers and industry professionals can effectively utilize this compound in their work
Eigenschaften
CAS-Nummer |
57885-61-7 |
|---|---|
Molekularformel |
C12H13N2O5P |
Molekulargewicht |
296.22 g/mol |
IUPAC-Name |
azane;(4-nitrophenoxy)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10NO5P.H3N/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12;/h1-9H,(H,16,17);1H3 |
InChI-Schlüssel |
BQPOMWNHUBXDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


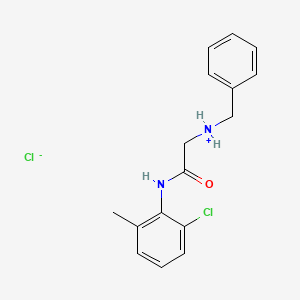
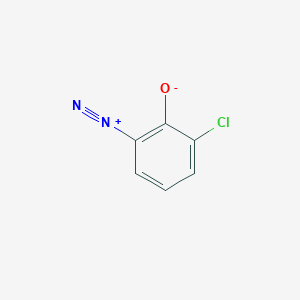
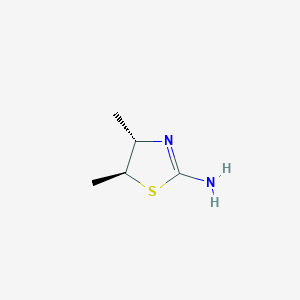




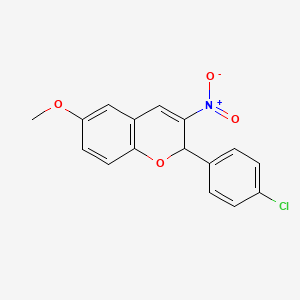
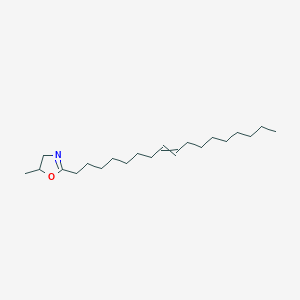

![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
